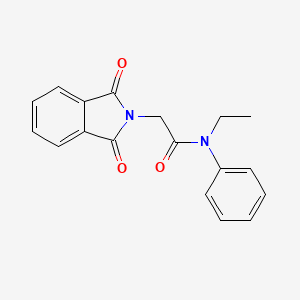
3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile (abbreviated as AMBP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMBP is a member of the biphenyl family, which is a class of organic compounds that exhibit a diverse range of biological activities.
Mechanism of Action
The mechanism of action of 3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, this compound has been reported to induce apoptosis (programmed cell death) and cell cycle arrest. It has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In non-cancer cells, this compound has been reported to have anti-inflammatory and antioxidant activities. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, one limitation of this compound is its relatively low solubility in water, which may limit its applicability in some experiments. In addition, the synthesis of this compound is relatively complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Future Directions
There are several future directions for research on 3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile. One area of interest is the development of novel derivatives of this compound with improved bioactivity and selectivity. Another area of interest is the investigation of the mechanisms underlying the anticancer and anti-inflammatory activities of this compound. Additionally, the use of this compound as a building block for the synthesis of novel organic materials with electronic and optical properties is an area of active research. Finally, the development of methods for the efficient synthesis of this compound and its derivatives is an important area of research that may facilitate the broader use of this compound in scientific research.
Synthesis Methods
The synthesis of 3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile involves the reaction between 4-bromo-1-methyl-2-nitrobenzene and 4-cyanopyridine in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which is a widely used method for the synthesis of biphenyl compounds. The final product is obtained by reducing the nitro group to an amino group using a reducing agent such as iron powder.
Scientific Research Applications
3-amino-4'-methyl-5-(4-pyridinyl)-2,4-biphenyldicarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and antibacterial activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with electronic and optical properties. In organic electronics, this compound has been incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) as a hole-transporting material.
properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-13-2-4-14(5-3-13)16-10-17(15-6-8-24-9-7-15)19(12-22)20(23)18(16)11-21/h2-10H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGJITCXSPKKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)


![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)



![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)